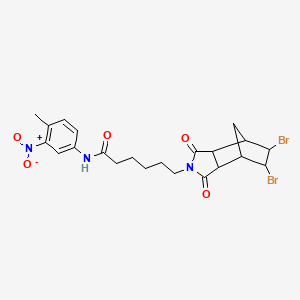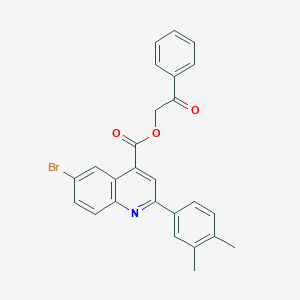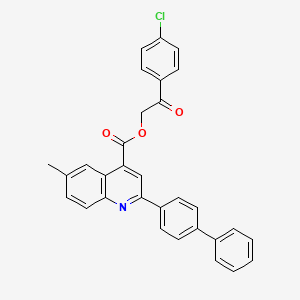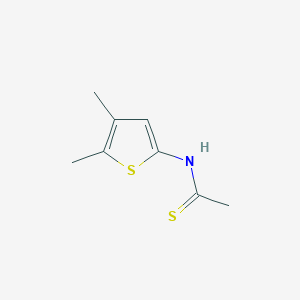![molecular formula C14H17N2O2P B15151197 Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
Bis[amino(phenyl)methyl]phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[amino(phenyl)methyl]phosphinic acid is an organophosphorus compound that features a phosphinic acid functional group bonded to two amino(phenyl)methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[amino(phenyl)methyl]phosphinic acid typically involves the reaction of a phosphinic acid precursor with an appropriate amine and aldehyde. One common method is the phospha-Mannich reaction, where a P-H precursor, such as hypophosphorous acid, reacts with an aldehyde and an amine under acidic conditions . The reaction conditions often include the use of acetic acid as a solvent and catalyst, with the reaction proceeding at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[amino(phenyl)methyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The P-H bond in the phosphinic acid group can be oxidized to form phosphonic acids.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphonic acid.
Substitution: The products depend on the substituents introduced, which can vary widely based on the reagents used.
Applications De Recherche Scientifique
Bis[amino(phenyl)methyl]phosphinic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology: It can be used to study enzyme inhibition, particularly those enzymes that interact with phosphorus-containing substrates.
Mécanisme D'action
The mechanism of action of bis[amino(phenyl)methyl]phosphinic acid involves its interaction with molecular targets, such as enzymes. The phosphinic acid group can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This inhibition occurs through the formation of a stable complex between the enzyme and the phosphinic acid group, preventing the enzyme from interacting with its natural substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoalkylphosphonic acids: These compounds have similar structures but contain a P-C bond instead of a P-H bond.
Phosphonic acids: These compounds have a P=O bond and are more oxidized than phosphinic acids.
Uniqueness
Bis[amino(phenyl)methyl]phosphinic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Propriétés
Formule moléculaire |
C14H17N2O2P |
|---|---|
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
bis[amino(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2,(H,17,18) |
Clé InChI |
GDRKYOFXBSKACL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N)P(=O)(C(C2=CC=CC=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one](/img/structure/B15151114.png)
![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)



![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15151147.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
![N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)

![Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15151214.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
